

(S)-(+)-2-Pentanol structural formula and chirality

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Compound of Interest

Compound Name: (S)-(+)-2-Pentanol

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An In-depth Technical Guide to **(S)-(+)-2-Pentanol**: Structure, Chirality, and Applications

Abstract

(S)-(+)-2-Pentanol is a chiral alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.^{[1][2]} Its specific stereochemistry makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is a critical aspect in the creation of effective and safe pharmaceuticals.^{[1][3]} This guide provides a comprehensive overview of the structural formula, chirality, and physicochemical properties of **(S)-(+)-2-Pentanol**. It further details experimental protocols for its characterization and discusses its role in modern drug development.

Structural Formula and Chirality

(S)-(+)-2-Pentanol, also known as (S)-pentan-2-ol, is a secondary alcohol with the chemical formula $C_5H_{12}O$.^{[4][5][6]} The structure consists of a five-carbon pentyl chain with a hydroxyl (-OH) group located on the second carbon atom.

Caption: 2D Structural Formula of (S)-2-Pentanol.

The Chiral Center

The chirality of 2-pentanol arises from the second carbon atom (C2), which is a stereocenter. This carbon is bonded to four different substituent groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).^[7] This asymmetry

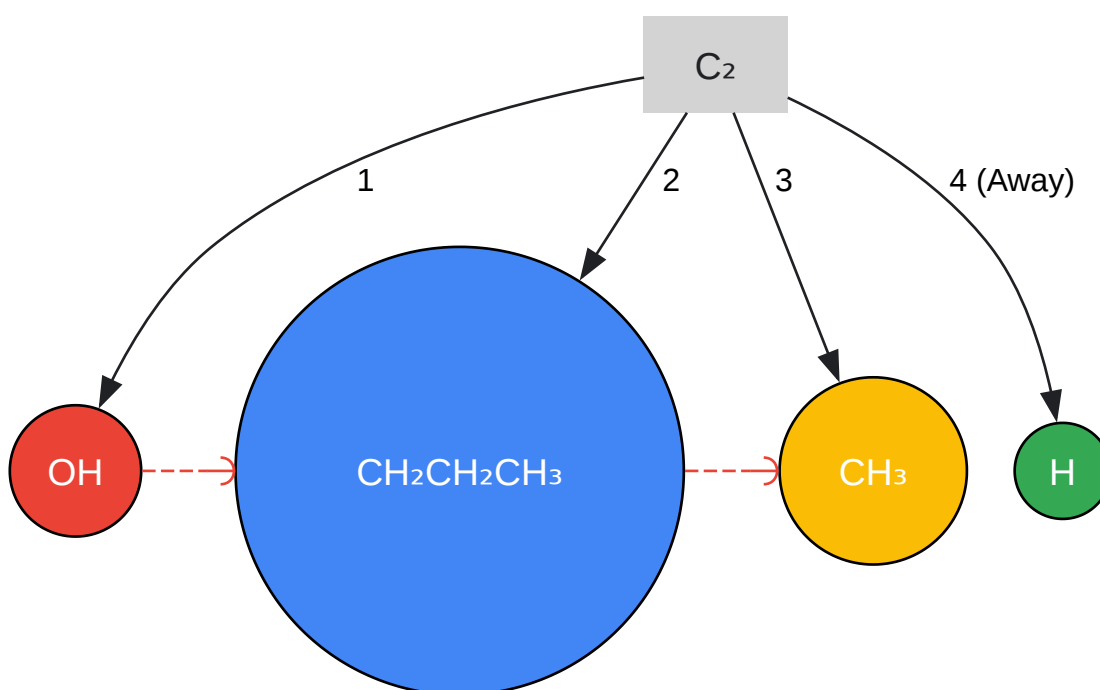
means that 2-pentanol can exist as two non-superimposable mirror images, known as enantiomers: **(S)-(+)-2-Pentanol** and **(R)-(-)-2-Pentanol**.^{[6][8]}

Cahn-Ingold-Prelog (CIP) Priority Rules

The 'S' designation in **(S)-(+)-2-Pentanol** refers to its absolute configuration, determined by the Cahn-Ingold-Prelog (CIP) priority rules.^{[9][10]} These rules assign priorities to the groups attached to the chiral center based on atomic number.^[11]

- Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).
- Priority 2: The Carbon atom of the propyl group (-CH₂CH₂CH₃) is attached to two other carbons.
- Priority 3: The Carbon atom of the methyl group (-CH₃) is attached to three hydrogens.
- Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

When the molecule is oriented with the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, hence the 'S' (from the Latin sinister, meaning left) configuration.^{[10][11]}



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Caption: CIP priority assignment for (S)-2-Pentanol.

Physicochemical Properties

The quantitative physicochemical properties of **(S)-(+)-2-Pentanol** are summarized in the table below. These properties are essential for its application in chemical synthesis and for its proper handling and storage.

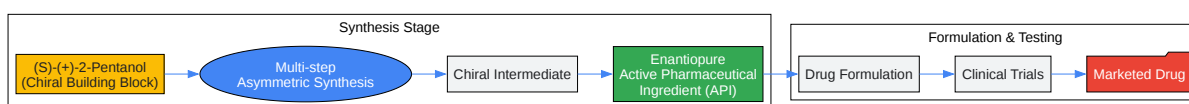
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ O	[4] [5]
Molecular Weight	88.15 g/mol	[5]
CAS Number	26184-62-3	[5]
Appearance	Colorless liquid	[1] [6]
Density	0.81 g/mL at 25 °C	[4] [12]
Boiling Point	118-119 °C	[4] [12]
Melting Point	-73 °C	[6]
Flash Point	34 °C (93.2 °F)	
Refractive Index (n _{20/D})	1.406	[4] [12]
Specific Optical Rotation	[α] _{25/D} +13°, neat	
SMILES String	CCC--INVALID-LINK--O	[13]
InChI Key	JYVLIDXNZAXMDK- YFKPBYRVSA-N	

Role in Drug Development

Chirality is a fundamental consideration in pharmacology because enantiomers of a drug can have vastly different biological activities.[\[3\]](#) One enantiomer may be therapeutically active,

while the other could be inactive or even cause adverse effects.[14] Consequently, the synthesis of single-enantiomer drugs is a primary goal in the pharmaceutical industry.[3]

Chiral alcohols, such as **(S)-(+)-2-Pentanol**, are crucial intermediates or "building blocks" in the asymmetric synthesis of these pharmaceuticals.[2][15] They provide a pre-defined stereocenter that can be incorporated into a more complex target molecule, ensuring the final product has the desired enantiomeric purity.



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Caption: Use of a chiral building block in drug development.

Experimental Protocols

Determination of Specific Rotation by Polarimetry

This protocol describes the measurement of the optical activity of **(S)-(+)-2-Pentanol**, a key identifier of a chiral compound.[16][17] The specific rotation is a physical constant for a given enantiomer.[18]

Objective: To determine the specific rotation $[\alpha]$ of a neat sample of **(S)-(+)-2-Pentanol**.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Polarimeter sample cell (1 dm path length)
- Thermometer or temperature controller

Procedure:

- **Instrument Preparation:** Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to stabilize.[\[19\]](#)
- **Calibration (Zeroing):** Fill the clean polarimeter cell with a blank solvent (if measuring a solution) or ensure it is clean and empty for a neat sample measurement. Place the cell in the polarimeter and take a zero reading. For a neat liquid, the "zero" is taken with an empty, clean cell.
- **Sample Preparation:** Carefully fill the 1 dm polarimeter cell with the neat (undiluted) sample of **(S)-(+)-2-Pentanol**, ensuring no air bubbles are present in the light path.[\[19\]](#)
- **Measurement:** Place the sample-filled cell into the polarimeter. Record the observed optical rotation (α) in degrees. Note the temperature (T) at which the measurement is taken (e.g., 25 °C).
- **Calculation of Specific Rotation:** For a neat liquid, the specific rotation $[\alpha]$ is calculated using Biot's law:[\[16\]](#)
 - $[\alpha]^T_\lambda = \alpha / (l * d)$
 - Where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - d = density of the liquid in g/mL at temperature T
 - T = temperature in degrees Celsius
 - λ = wavelength of light (D-line)

Enantiomeric Purity Analysis by Chiral GC-MS

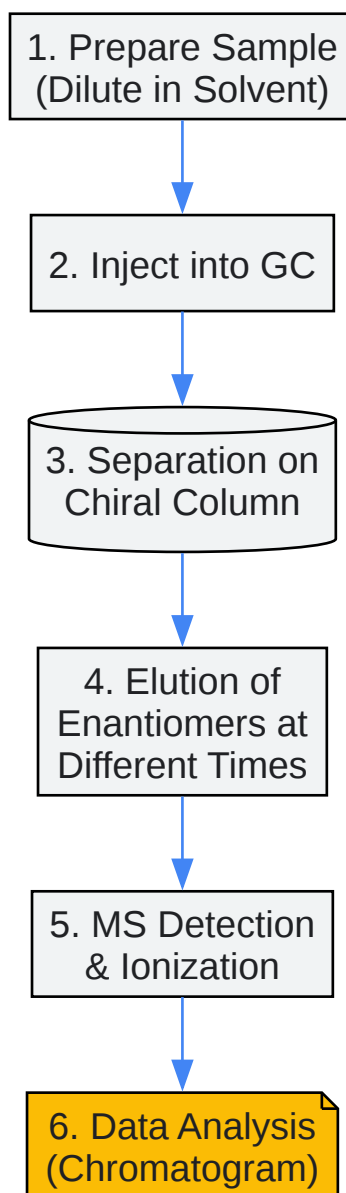
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase to separate and quantify the enantiomers of 2-pentanol. This is critical

for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer.[7][20]

Objective: To determine the enantiomeric ratio and purity of a 2-pentanol sample.

Apparatus & Reagents:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Chiral capillary column (e.g., a β -cyclodextrin derivative stationary phase)[7][20]
- High-purity helium (carrier gas)
- Suitable solvent (e.g., dichloromethane)
- **(S)-(+)-2-Pentanol** and (R)-(-)-2-Pentanol standards



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Caption: Experimental workflow for Chiral GC-MS analysis.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the 2-pentanol sample in a suitable volatile solvent like dichloromethane. Prepare standard solutions of the pure (S) and (R) enantiomers for retention time comparison.
- **GC-MS System Setup:**

- Injector Temperature: Set to 230 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 3 °C/min.[7]
- MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 35 to 200.[7]
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The enantiomers will travel through the chiral column at different rates, resulting in their separation.
- Data Acquisition: The separated compounds elute from the column at different retention times and enter the mass spectrometer, where they are ionized and detected.
- Data Analysis:
 - The resulting chromatogram will display two distinct peaks if both enantiomers are present.
 - Identify the peaks corresponding to (S)-2-Pentanol and (R)-2-Pentanol by comparing their retention times to the standards.
 - The mass spectrum for each peak can be used to confirm the identity as 2-pentanol.
 - Calculate the enantiomeric excess (% e.e.) by integrating the area under each peak:
 - $\% \text{ e.e.} = [|\text{Area(S)} - \text{Area(R)}| / (\text{Area(S)} + \text{Area(R)})] * 100$

Conclusion

(S)-(+)-2-Pentanol is a fundamentally important molecule for chemists and pharmaceutical developers. Its well-defined structure and chirality, combined with its utility as a synthetic building block, make it indispensable for the creation of enantiomerically pure active pharmaceutical ingredients. The analytical methods detailed herein, such as polarimetry and

chiral chromatography, are essential for verifying its stereochemical integrity, ensuring the quality and efficacy of the final therapeutic products.

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